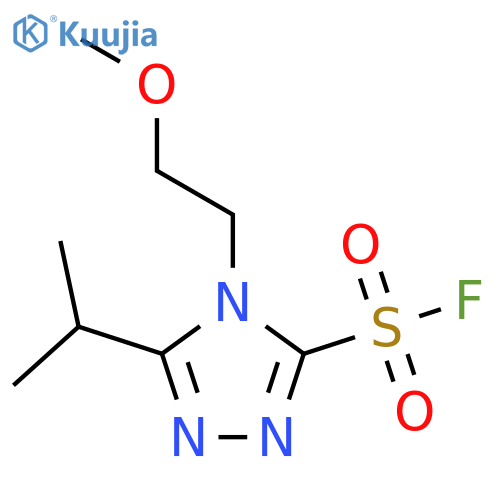Cas no 2138213-20-2 (4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride)

2138213-20-2 structure
商品名:4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride
4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride
- EN300-782894
- 2138213-20-2
-
- インチ: 1S/C8H14FN3O3S/c1-6(2)7-10-11-8(16(9,13)14)12(7)4-5-15-3/h6H,4-5H2,1-3H3
- InChIKey: AGKVUCVEAGNNAL-UHFFFAOYSA-N
- ほほえんだ: S(C1=NN=C(C(C)C)N1CCOC)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 251.07399065g/mol
- どういたいしつりょう: 251.07399065g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 317
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-782894-0.05g |
4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |
2138213-20-2 | 95% | 0.05g |
$624.0 | 2024-05-22 | |
| Enamine | EN300-782894-0.1g |
4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |
2138213-20-2 | 95% | 0.1g |
$653.0 | 2024-05-22 | |
| Enamine | EN300-782894-2.5g |
4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |
2138213-20-2 | 95% | 2.5g |
$1454.0 | 2024-05-22 | |
| Enamine | EN300-782894-10.0g |
4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |
2138213-20-2 | 95% | 10.0g |
$3191.0 | 2024-05-22 | |
| Enamine | EN300-782894-0.25g |
4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |
2138213-20-2 | 95% | 0.25g |
$683.0 | 2024-05-22 | |
| Enamine | EN300-782894-1.0g |
4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |
2138213-20-2 | 95% | 1.0g |
$743.0 | 2024-05-22 | |
| Enamine | EN300-782894-0.5g |
4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |
2138213-20-2 | 95% | 0.5g |
$713.0 | 2024-05-22 | |
| Enamine | EN300-782894-5.0g |
4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |
2138213-20-2 | 95% | 5.0g |
$2152.0 | 2024-05-22 |
4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride 関連文献
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
2138213-20-2 (4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride) 関連製品
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
